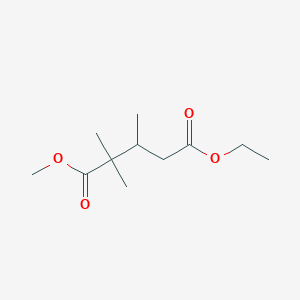
Pentanedioic acid, 2,2,3-trimethyl-, 5-ethyl 1-methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanedioic acid, 2,2,3-trimethyl-, 5-ethyl 1-methyl ester is an organic compound with a complex structure It is a derivative of pentanedioic acid, featuring additional methyl and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanedioic acid, 2,2,3-trimethyl-, 5-ethyl 1-methyl ester typically involves esterification reactions. One common method is the reaction of pentanedioic acid with ethanol and methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Pentanedioic acid, 2,2,3-trimethyl-, 5-ethyl 1-methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids.
Reduction: This can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Scientific Research Applications
Pentanedioic acid, 2,2,3-trimethyl-, 5-ethyl 1-methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which pentanedioic acid, 2,2,3-trimethyl-, 5-ethyl 1-methyl ester exerts its effects depends on the specific reaction or application. In general, the ester groups can undergo hydrolysis to form carboxylic acids and alcohols, which can then participate in further chemical reactions. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Pentanedioic acid, ethyl methyl ester: Similar structure but lacks the additional methyl and ethyl groups.
Pentanedioic acid, diethyl ester: Contains two ethyl groups instead of the mixed ester groups.
Pentanedioic acid, 2-methyl-: Features a single methyl group substitution.
Uniqueness
Pentanedioic acid, 2,2,3-trimethyl-, 5-ethyl 1-methyl ester is unique due to its specific arrangement of methyl and ethyl groups, which can influence its reactivity and applications. This structural uniqueness can make it more suitable for certain specialized applications compared to its simpler analogs.
Properties
CAS No. |
112473-15-1 |
|---|---|
Molecular Formula |
C11H20O4 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
5-O-ethyl 1-O-methyl 2,2,3-trimethylpentanedioate |
InChI |
InChI=1S/C11H20O4/c1-6-15-9(12)7-8(2)11(3,4)10(13)14-5/h8H,6-7H2,1-5H3 |
InChI Key |
WKFQQMXEFKTGCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)C(C)(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















